molecular formula C8H9NO B6203051 5,6-dimethylpyridine-2-carbaldehyde CAS No. 1211587-65-3

5,6-dimethylpyridine-2-carbaldehyde

Cat. No.: B6203051
CAS No.: 1211587-65-3
M. Wt: 135.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethylpyridine-2-carbaldehyde is a high-purity chemical compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure incorporates both an aldehyde functional group and a dimethyl-substituted pyridine ring, making it a valuable precursor for developing more complex molecules . The aldehyde group is highly reactive and readily undergoes nucleophilic attack, particularly from amines to form Schiff bases (imines). These Schiff bases can act as robust bidentate ligands in coordination chemistry, forming stable complexes with various metal ions . This principle is leveraged in creating functional materials; for instance, analogs like 2-pyridinecarboxaldehyde have been grafted onto biopolymers like chitosan to create ligands that efficiently coordinate silver ions, resulting in complexes with enhanced antibacterial properties . In pharmaceutical research, the pyridine-2-carbaldehyde scaffold is a key intermediate in the synthesis of active compounds. For example, it is a known precursor to pralidoxime . Furthermore, pyridine-2-carboxaldehyde thiosemicarbazones have been extensively studied for their potent biological activities, including significant inhibition of ribonucleotide reductase and antitumor effects against cell lines such as L1210 leukemia . The specific dimethyl substitution on the pyridine ring in this compound can influence the compound's electron distribution, steric profile, and overall reactivity, allowing researchers to fine-tune the properties of the resulting molecules for specific applications in drug discovery and materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1211587-65-3

Molecular Formula

C8H9NO

Molecular Weight

135.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies for 5,6 Dimethylpyridine 2 Carbaldehyde

Classical and Contemporary Synthetic Routes to Pyridine (B92270) Carbaldehydes

The preparation of pyridine carbaldehydes can be broadly categorized into two main approaches: the functional group interconversion of pre-substituted pyridines and the direct introduction of a formyl group onto the pyridine nucleus.

Oxidation Pathways from Methyl- or Hydroxymethylpyridines

A primary and long-standing method for synthesizing pyridine aldehydes involves the oxidation of the corresponding methylpyridines (picolines) or hydroxymethylpyridines. The methyl group represents an early oxidation state that can be advanced to the aldehyde level through a controlled 2-electron oxidation process. harvard.edu

A variety of oxidizing agents have been employed for this transformation. Selenium dioxide (SeO₂) has been a traditional choice for the oxidation of activated methyl groups, such as those in nitrated picolines and lutidines, to generate the corresponding aldehydes. nih.gov For instance, the oxidation of various nitro-2-picolines and nitro-2,4-lutidines has been successfully achieved using this reagent. nih.gov Similarly, potassium permanganate (B83412) (KMnO₄) can be used, although it often leads to over-oxidation to the carboxylic acid (collidinic acid in the case of 2,4,6-trimethylpyridine) if not carefully controlled. wikipedia.orgdavidpublisher.com

More contemporary methods offer milder conditions and higher selectivity. A multi-step approach can provide better control, starting with the chlorination of a methylpyridine to form a chloromethylpyridine. This intermediate is then hydrolyzed to the corresponding hydroxymethylpyridine (a pyridine methanol). The final step is the selective oxidation of the alcohol to the aldehyde. google.com This oxidation can be accomplished using various modern reagents, such as those based on dimethyl sulfoxide (B87167) (DMSO) activation (e.g., Swern oxidation) or hypervalent iodine compounds (e.g., Dess-Martin periodinane), which are known for their mildness and suitability for sensitive substrates. harvard.edu

Table 1: Comparison of Oxidation Methods for Pyridine Aldehyde Synthesis

Starting MaterialOxidizing Agent/MethodProductKey FeaturesReference
Nitro-2-picolines/lutidinesSelenium Dioxide (SeO₂)Nitro-pyridine-2-carboxaldehydesClassical method, suitable for activated substrates. nih.gov
2,6-dimethylpyridine (B142122)Potassium Permanganate (KMnO₄)Pyridine-2,6-dicarboxylic acidStrong oxidant, risk of over-oxidation to carboxylic acid. davidpublisher.com
2-Methylpyridine1. Chlorination 2. Hydrolysis 3. Oxidation (e.g., with NaOCl/TEMPO)Pyridine-2-carboxaldehydeMulti-step but controlled and high-yielding process. google.com

Formylation Reactions for Direct Aldehyde Introduction (e.g., Vilsmeier-Haack reaction)

Direct formylation offers a more convergent route to pyridine aldehydes. The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings. name-reaction.comambeed.com The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloromethyliminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org

The mechanism begins with the formation of the electrophilic Vilsmeier reagent. The electron-rich pyridine derivative then attacks this reagent, leading to the formation of an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aryl aldehyde. name-reaction.comchemistrysteps.com Because the Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions used in Friedel-Crafts acylation, this reaction is most effective on pyridines activated with electron-donating groups, which enhance the nucleophilicity of the ring. chemistrysteps.com

Targeted Synthesis of 5,6-Dimethylpyridine-2-carbaldehyde and Related Dimethylpyridine Derivatives

The synthesis of specifically substituted pyridines like this compound requires strategies that can control the position of functionalization on the dimethylpyridine scaffold.

Regioselective Functionalization Strategies for Dimethylpyridines

Achieving regioselectivity is a paramount challenge in heterocyclic chemistry. For dimethylpyridines, directing a new functional group to a specific unoccupied position requires overcoming the directing effects of the existing methyl groups. One effective strategy involves a sequence of reactions to achieve the desired substitution pattern. A patented method describes the synthesis of a pyridine-2-carboxaldehyde from a dimethylpyridine starting with nitrosation, which can direct functionalization. This is followed by the targeted oxidation of the 2-methyl group to the desired 2-carboxaldehyde. google.com This approach highlights how a multi-step sequence can provide regiochemical control that is difficult to achieve in a single step. Modern C-H activation methodologies are also emerging as powerful tools for the regioselective functionalization of pyridine rings, although their application to specific dimethylpyridine isomers requires dedicated development. mdpi.comchemrxiv.org

Multicomponent Reaction Approaches to Pyridine Scaffolds Incorporating Aldehyde Functionality

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient and atom-economical approach to complex heterocyclic scaffolds. bibliomed.orgrsc.org Several MCRs have been developed for the synthesis of highly functionalized pyridines. nih.govmdpi.com These reactions often utilize an aldehyde as one of the key building blocks.

For example, a one-pot, three-component reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation can produce highly substituted N-alkylated pyridines. mdpi.com The process typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization/aromatization. mdpi.com While these methods provide rapid access to complex pyridine cores, tailoring the specific components to yield this compound would require the use of a precursor that either contains the 5,6-dimethylpyridine moiety or can be readily converted to it post-reaction.

Optimization of Reaction Conditions and Synthetic Yields

The success of any synthetic strategy hinges on the careful optimization of reaction parameters to maximize yield and purity. This involves a systematic study of variables such as catalysts, solvents, temperature, and reaction time. researchgate.net For instance, in multicomponent reactions, the choice of base and solvent can have a dramatic impact on the reaction outcome. A model three-component reaction for the synthesis of N-amino pyridine-2,6-dione derivatives showed that while only trace product was formed at room temperature in various solvents, refluxing in DMF gave a superior yield (80%) compared to other solvents like ethanol (B145695) or acetonitrile (B52724). researchgate.net Similarly, the optimization of a cobalt-catalyzed dehydrogenative coupling reaction involved screening a wide array of photosensitizers, cobalt complexes, solvents, and additives to identify the optimal conditions. researchgate.net For the synthesis of 2,3,5-trimethylpyridine, optimal conditions were determined to be a temperature of 150 °C for 24 hours using a specific acidic catalyst. shd-pub.org.rs Such rigorous optimization is crucial for developing practical and efficient syntheses of targeted molecules like this compound.

Table 2: Examples of Reaction Optimization in Pyridine Synthesis

Reaction TypeKey Optimized ParametersOutcomeReference
Three-component synthesis of N-amino pyridine-2,6-dionesSolvent, TemperatureDMF at reflux condition gave the highest yield (80%). researchgate.net
Photoredox/[Co(III)] cocatalyzed dehydrogenative functionalizationPhotosensitizer, Cobalt complex, Solvent, AdditivesOptimal conditions identified for chemo- and regioselective allylic functionalization. researchgate.net
Synthesis of 2,3,5-trimethylpyridineTemperature, Reaction Time, CatalystOptimal conditions: 150 °C, 24 h, CH₃COOH/pTsOH catalyst. shd-pub.org.rs

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. While specific research on green synthetic routes for this particular compound is not extensively documented in publicly available literature, the principles can be applied by drawing parallels from the synthesis of structurally related methylpyridines and other heterocyclic aldehydes. The focus lies on the use of environmentally benign solvents, catalytic methods over stoichiometric reagents, energy efficiency, and waste reduction.

A key strategy in the green synthesis of pyridine aldehydes is the selective oxidation of the corresponding methylpyridines. Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants, such as manganese dioxide or selenium dioxide, which generate significant inorganic waste. Green approaches, therefore, concentrate on catalytic oxidation using molecular oxygen or other clean oxidants.

Catalytic Vapor-Phase Oxidation

Heterogeneous catalytic vapor-phase oxidation of methylpyridines represents a promising green method for producing pyridinecarboxylic acids and their aldehyde precursors. ect-journal.kz This method avoids the use of hazardous solvents and allows for easy separation and recycling of the catalyst. Vanadium-based catalysts, particularly those supported on titanium dioxide, have shown considerable activity and selectivity in these reactions.

The crystalline structure of the titanium dioxide support plays a crucial role in the catalyst's performance. For instance, vanadium oxide supported on anatase (V₂O₅-anatase) is generally more active and selective towards the formation of pyridine carboxylic acids. ect-journal.kz However, studies on the oxidation of 4-methylpyridine (B42270) have shown that vanadium oxide on a rutile support (V₂O₅-rutile) can yield a mixture of the corresponding isonicotinic acid and its aldehyde, suggesting that catalyst design can be tuned to favor aldehyde formation. ect-journal.kz

The table below summarizes the effect of the TiO₂ support on the oxidation of 4-methylpyridine, which can be considered a model for the selective oxidation of the methyl group in 2,5,6-trimethylpyridine to yield this compound.

Table 1: Influence of TiO₂ Support on 4-Methylpyridine Oxidation

CatalystSupport Crystal PhasePrimary Products
Vanadium OxideAnataseIsonicotinic Acid
Vanadium OxideRutileIsonicotinic Acid and Pyridine-4-carbaldehyde

This data is derived from studies on 4-methylpyridine and is presented as a model for the synthesis of this compound.

Advanced Catalyst Design

Further advancements in catalyst design involve the use of promoters and the creation of multi-component catalyst systems to enhance activity and selectivity towards the desired aldehyde. For the oxidation of 4-methylpyridine, modifying vanadium oxide catalysts with tin(IV) oxide (SnO₂) and titanium dioxide (TiO₂) has been shown to increase the conversion of the starting material and shift the maximum yield of pyridine-4-carbaldehyde to lower temperatures. ijcce.ac.ir The synergistic effect of these promoters is attributed to an increase in the proton affinity of the vanadyl oxygen, which facilitates the crucial C-H bond cleavage in the methyl group of the substrate. ijcce.ac.ir

A study on a ternary V₂O₅-TiO₂-SnO₂ catalyst system demonstrated a significant increase in activity for 4-methylpyridine oxidation, leading to higher yields of both pyridine-4-carbaldehyde and isonicotinic acid at reduced temperatures. ijcce.ac.ir Similarly, the addition of manganese to a V-Ti-O catalyst for the oxidation of 4-methylpyridine improved performance, which was attributed to smaller catalyst particle size and more uniform distribution. citedrive.commdpi.com

The following interactive table illustrates the effect of catalyst modification on the oxidation of 4-methylpyridine, providing insights into potential strategies for the synthesis of this compound.

Table 2: Effect of Catalyst Promoters on 4-Methylpyridine Oxidation

Catalyst SystemConversion of 4-MP (%) at 360°CSelectivity for INA (%) at 320°C
V-Ti-O~80%Lower
V-Ti-Mn-O>82%67.17%

Data adapted from studies on 4-methylpyridine oxidation to isonicotinic acid (INA), indicating the potential for enhanced aldehyde production with modified catalysts. mdpi.com

Microwave-Assisted and Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. While specific data on the microwave-assisted synthesis of this compound is scarce, the successful application of microwave irradiation in the synthesis of other pyridine derivatives, such as the oxidation of 2,6-dimethylpyridine to pyridine-2,6-dicarboxylic acid, highlights its potential. davidpublisher.com

Solvent-free or solid-state synthesis is an ideal green chemistry approach as it eliminates the need for potentially hazardous and difficult-to-recycle solvents. Research on the synthesis of chalcones from substituted pyridine-2-carbaldehydes has demonstrated the feasibility of one-pot, solvent-free reactions using mesoporous materials as catalysts. researchgate.netasianpubs.org This methodology could potentially be adapted for the synthesis of this compound itself, for instance, through a direct oxidation of 2,5,6-trimethylpyridine under solvent-free catalytic conditions.

An in-depth analysis of the chemical behavior of this compound reveals a versatile scaffold for synthetic organic chemistry. This compound's reactivity is primarily dictated by its two key functional components: the aldehyde group and the dimethyl-substituted pyridine ring. These features allow for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives and complex molecular architectures.

Coordination Chemistry of 5,6 Dimethylpyridine 2 Carbaldehyde and Its Derivatives

Role as a Ligand Precursor

5,6-Dimethylpyridine-2-carbaldehyde is a versatile building block for the synthesis of various multidentate ligands. The aldehyde group is highly reactive towards nucleophiles, particularly primary amines, leading to the formation of imines (Schiff bases), which are among the most widely studied classes of coordinating agents.

The condensation reaction of this compound with primary amines or amine-containing moieties readily yields Schiff base ligands. These ligands typically feature an N,N or N,O donor set, where the pyridine (B92270) nitrogen and the imine nitrogen or another donor atom from the amine precursor can coordinate to a metal center.

A significant class of N,N,S-donor ligands derived from pyridine-2-carbaldehyde analogues are thiosemicarbazones. The reaction of 6-methylpyridine-2-carbaldehyde with N(4)-ethylthiosemicarbazide, for instance, yields 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC). nih.govnih.gov This reaction is typically carried out in an ethanol-water solution with a catalytic amount of acetic acid. nih.govnih.gov It is anticipated that this compound would undergo a similar reaction to produce the corresponding N,N,S-tridentate thiosemicarbazone ligand.

The general synthetic route for the formation of a thiosemicarbazone from a pyridine-2-carbaldehyde derivative is depicted in the following reaction:

> Reaction Scheme: Condensation of a substituted pyridine-2-carbaldehyde with a thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone ligand.

These thiosemicarbazone ligands are known to exist in tautomeric forms (thione and thiol) and can act as either neutral or anionic ligands upon deprotonation of the N-H proton of the hydrazinic fragment. mdpi.com

The fundamental structure of this compound allows for its incorporation into more complex polydentate and macrocyclic ligand architectures. By utilizing diamines or other polyfunctional precursors, [2+2] or other stoichiometric condensation reactions can lead to the formation of macrocyclic ligands, often employing a metal ion as a template to direct the cyclization process. nih.gov

For example, the condensation of 2,6-diacetylpyridine (B75352) or 2,6-diformylpyridine with diamines in the presence of a metal template is a well-established method for synthesizing macrocyclic Schiff base ligands. While specific examples utilizing this compound are not prevalent in the literature, the principles of macrocycle formation are applicable. The use of diamines of varying lengths would allow for the synthesis of macrocycles with different cavity sizes, which can in turn influence the coordination geometry and the stability of the resulting metal complexes. nih.gov

Metal Complexation Studies

The Schiff base and thiosemicarbazone ligands derived from this compound are excellent candidates for complexation with a variety of transition metals. The pyridine nitrogen, the imine nitrogen, and in the case of thiosemicarbazones, the sulfur atom, form a stable chelate ring system upon coordination.

The thiosemicarbazone derived from 6-methylpyridine-2-carbaldehyde (HmpETSC) has been used to synthesize complexes with a range of transition metals, including dioxovanadium(V), zinc(II), ruthenium(II), palladium(II), and platinum(II). nih.govnih.gov These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov

For instance, the palladium(II) complex, [Pd(mpETSC)Cl], and the platinum(II) complex, [Pt(mpETSC)Cl], have been synthesized and structurally characterized. nih.govnih.gov Similarly, copper(II) complexes of N(4)-substituted thiosemicarbazones of 6-methylpyridine-2-carbaldehyde have been reported. nih.gov Although direct crystallographic data for complexes of this compound derivatives are not available, it is expected that they would form similar complexes. The coordination chemistry of related pyridine-2-carbaldehyde thiosemicarbazone with rhodium(III) and iridium(III) has also been explored, suggesting that this compound derivatives could form stable complexes with these metals as well.

Table 1: Examples of Transition Metal Complexes with Ligands Derived from Pyridine-2-carbaldehyde Analogues

Ligand Metal Ion Complex Formula Reference
6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC) Vanadium(V) [VO₂(mpETSC)] nih.govnih.gov
6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC) Zinc(II) [Zn(HmpETSC)Cl₂] nih.govnih.gov
6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC) Palladium(II) [Pd(mpETSC)Cl] nih.govnih.gov
6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC) Platinum(II) [Pt(mpETSC)Cl] nih.govnih.gov
Pyridine-2-carbaldehyde thiosemicarbazone Rhodium(III) Not specified

Note: This table includes complexes of a close structural analog due to the limited availability of data on this compound complexes.

Thiosemicarbazone ligands derived from pyridine-2-carbaldehyde analogues typically act as tridentate N,N,S donors, coordinating to the metal center through the pyridine nitrogen, the imine nitrogen, and the sulfur atom of the thiocarbonyl group. mdpi.com This coordination mode leads to the formation of two stable five-membered chelate rings.

The geometry of the resulting metal complexes is dependent on the metal ion, its oxidation state, and the other coordinating ligands. For example, square planar geometries are common for Pd(II) and Pt(II) complexes, while octahedral or distorted octahedral geometries are often observed for other transition metals. In the case of [VO₂(mpETSC)], the vanadium center adopts a distorted square-pyramidal geometry. nih.gov

Magnetic susceptibility measurements can provide information about the number of unpaired electrons in a complex and can help to elucidate the electronic structure and bonding. For complexes with multiple metal centers, magnetic studies can reveal the nature and magnitude of magnetic exchange interactions between the metal ions.

Applications of Metal Complexes Derived from this compound

While specific applications for metal complexes derived from this compound are not documented, the broader class of pyridine-2-carbaldehyde thiosemicarbazone complexes has shown significant potential in various fields, particularly in medicinal chemistry.

Metal complexes of thiosemicarbazones have been extensively investigated for their biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. nih.govmdpi.com The coordination of the thiosemicarbazone ligand to a metal ion often enhances its biological activity. mdpi.com For example, the HmpETSC ligand and its zinc(II) and palladium(II) complexes have demonstrated antineoplastic activity against human colon cancer cell lines. nih.govnih.gov The proposed mechanism of action for many of these complexes involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.

Given these findings, it is plausible that metal complexes of Schiff bases and thiosemicarbazones derived from this compound could also exhibit interesting biological properties, making them promising candidates for further investigation in the development of new therapeutic agents.

Catalytic Applications in Organic Transformations

Metal complexes of Schiff bases derived from pyridine-2-carbaldehyde analogues are recognized for their significant catalytic activity in a range of organic transformations. nih.gov The combination of a Lewis acidic metal center and the basic imine nitrogen can facilitate various catalytic cycles. These complexes often exhibit high thermal and moisture stability, making them robust catalysts for reactions that may require elevated temperatures. nih.gov

Common applications include oxidation, reduction, polymerization, and carbon-carbon bond-forming reactions. For instance, copper(II) complexes with Schiff bases derived from pyridine-2-carbaldehyde have been immobilized on magnetic nanoparticles and demonstrated excellent catalytic efficiency in the synthesis of pyran and 2-benzylidenemalononitrile derivatives. rsc.org These heterogeneous catalysts can be easily recovered with a magnet and reused multiple times without a significant drop in activity. rsc.org

Similarly, complexes of cobalt, nickel, and copper with ligands formed from 5-methyl-2-carboxaldehyde-thiophene and 2,6-pyridinediamine have been shown to catalytically reduce 2-nitrophenol (B165410) to 2-aminophenol (B121084) with high efficiency. nih.gov The catalytic activity is dependent on the metal ion, with a nickel-based complex showing the fastest reaction time in one study. nih.gov The versatility of these pyridine-based Schiff base complexes is further highlighted by their use in polymerization reactions and various condensation reactions. nih.gov

Table 1: Catalytic Activity of Analogue Pyridine-Derived Schiff Base Complexes

Catalyst System Reaction Type Substrates Product Yield Reference
[Cu(II)-Schiff base-(CH2)3-SiO2@Fe3O4] from pyridine-2-carbaldehyde Knoevenagel Condensation 4-Cyanobenzaldehyde, Malononitrile 96% rsc.org
[Cu(II)-Schiff base-(CH2)3-SiO2@Fe3O4] from pyridine-2-carbaldehyde Hantzsch Pyran Synthesis 4-Nitrobenzaldehyde, Dimedone, Malononitrile 97% rsc.org
Ni(II) complex with ligand from 5-methyl-2-carboxaldehyde-thiophene and 2,6-pyridinediamine Reduction of 2-nitrophenol 2-Nitrophenol, NaBH4 91.38% degradation nih.gov
Cu(II) complexes with ligands from 5-amino-2-cyanopyridine Henry Reaction Benzaldehyde, Nitromethane (B149229) 69-87% ias.ac.in

Development of Molecular Materials and Supramolecular Architectures

The field of crystal engineering utilizes molecules like pyridine-2-carbaldehyde derivatives as building blocks for constructing complex and functional solid-state structures. mdpi.com The predictable coordination geometry of the ligands, combined with various intermolecular forces like hydrogen bonding and π-π stacking, allows for the rational design of molecular materials and supramolecular assemblies. mdpi.com

Schiff base ligands derived from substituted pyridines are particularly effective in this regard. Their metal complexes can self-assemble into diverse architectures, including discrete polynuclear complexes, one-dimensional chains, two-dimensional networks, and three-dimensional metal-organic frameworks (MOFs). sigmaaldrich.com For example, the reaction of Schiff bases derived from 4,5-dimethyl-1,2-phenylenediamine and pyridine-2-carboxaldehyde with group 6 metal carbonyls yields various mono- and dinuclear complexes with distinct spectral and electrochemical properties.

The structure of the final assembly is influenced by the choice of metal ion, the specific substituents on the ligand, the counter-anions, and the solvent used during crystallization. The resulting materials can exhibit interesting properties for applications in areas such as luminescence, magnetism, and gas storage. For instance, copper carboxylate complexes incorporating pyrene (B120774) ligands, another class of aromatic building blocks, form paddle-wheel dimeric structures that exhibit notable photophysical and electrochemical behavior. sigmaaldrich.com While not directly involving a pyridine-aldehyde, this illustrates how aromatic ligands are used to create functional materials. The study of the crystal structures of metal complexes with reduced Schiff bases also provides insight into the formation of stable octahedral geometries. researchgate.net

Table 2: Structural Features of Materials from Analogue Pyridine Derivatives

Compound/Complex Ligand Source Structural Motif Key Interactions Reference
[Ni(L)(NCS)2] Schiff base of 2,2'-bipyridine-6-carbaldehyde Distorted octahedral monomer Hydrogen bonding science.gov
[VO2(mpETSC)] Schiff base of 6-methylpyridine-2-carbaldehyde Mononegative tridentate (N,N,S) coordination Hydrogen bonding researchgate.net
[Pt(mpETSC)Cl] Schiff base of 6-methylpyridine-2-carbaldehyde Square planar geometry Hydrogen bonding researchgate.net
Cr2(CO)2(DMPA)2 Schiff base of pyridine-2-carboxaldehyde Dinuclear complex Metal-metal interaction

In-depth Analysis of this compound in Synthetic Chemistry

The requested article focusing on the specific applications of the chemical compound This compound cannot be generated. A thorough and extensive search of scientific databases and literature reveals a significant lack of published research specifically detailing the use of this compound in the outlined areas of organic and medicinal chemistry.

While the foundational components of the molecule—the pyridine-2-carbaldehyde core and dimethylpyridine structures—are common motifs in chemical synthesis, information on the combined entity, this compound, is not available in the context of the requested applications.

General concepts related to the outline are well-established for other pyridine derivatives:

Pyridine-2-carbaldehyde and its analogues are widely used as ligands in coordination chemistry and as building blocks for creating more complex molecules, including Schiff bases and various heterocyclic systems. researchgate.netrsc.orgnih.gov

Multi-step synthesis is a fundamental strategy in organic chemistry, with many established methods for creating complex molecular architectures. davidpublisher.com

Pyridine scaffolds are privileged structures in medicinal chemistry, frequently serving as the basis for the development of bioactive compounds. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery, and many such studies exist for various classes of pyridine derivatives. rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Methods for 5,6 Dimethylpyridine 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift Assignment and Isomeric Differentiation

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for assigning the chemical shifts of the different nuclei in 5,6-dimethylpyridine-2-carbaldehyde and for distinguishing it from its isomers.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the two methyl groups. The aldehydic proton typically resonates at a downfield chemical shift, generally in the range of 9-10 ppm. The aromatic protons on the pyridine (B92270) ring will exhibit chemical shifts influenced by the positions of the methyl and aldehyde substituents. The two methyl groups, being in different electronic environments, may have slightly different chemical shifts.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing at a significantly downfield chemical shift, typically in the range of 190-210 ppm. pdx.edu The carbons of the pyridine ring will resonate in the aromatic region (approximately 120-170 ppm), with their specific shifts determined by the attached substituents. oregonstate.edu The methyl carbons will appear at upfield chemical shifts, generally between 15 and 30 ppm. The symmetry of the molecule plays a crucial role in the number of distinct signals observed; for instance, in the isomeric 1,2-dimethylbenzene, four distinct ¹³C signals are observed due to its symmetry. docbrown.info

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the pyridine nitrogen is sensitive to the nature and position of substituents on the ring. scispace.comresearchgate.net For pyridine-like nitrogens, the chemical shifts can range from approximately -70 to +100 ppm relative to a nitromethane (B149229) standard. science-and-fun.de This technique can be particularly useful for distinguishing between different pyridine isomers.

Isomeric Differentiation: The precise chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra serve as a fingerprint for this compound, allowing for its unambiguous differentiation from other dimethylpyridine-2-carbaldehyde isomers. For example, the positions of the methyl groups will significantly influence the chemical shifts of the adjacent aromatic protons and carbons, leading to unique spectral patterns for each isomer.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.5 - 10.5190 - 200
Pyridine H-37.5 - 8.0120 - 130
Pyridine H-47.0 - 7.5135 - 145
5-CH₃2.2 - 2.515 - 20
6-CH₃2.4 - 2.718 - 23
Pyridine C-2-150 - 155
Pyridine C-3-120 - 130
Pyridine C-4-135 - 145
Pyridine C-5-145 - 150
Pyridine C-6-158 - 163

Note: These are approximate predicted ranges and actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms and elucidating the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons on the pyridine ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal of the H-3 proton would show a cross-peak with the signal of the C-3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is invaluable for piecing together the molecular structure. For example, the aldehydic proton would show a correlation to the C-2 carbon of the pyridine ring, and the methyl protons would show correlations to the C-5 and C-6 carbons, respectively, as well as to adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly useful for determining stereochemical relationships and confirming the conformation of the molecule. For this compound, NOESY could show correlations between the aldehydic proton and the protons of the methyl group at the 6-position, providing information about the preferred orientation of the aldehyde group relative to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. nih.gov This high precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₉NO), HRMS would be able to confirm this specific molecular formula, ruling out other possibilities with the same nominal mass. The use of advanced ionization techniques like electrospray ionization (ESI) facilitates the generation of the molecular ion for analysis. mdpi.com

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to deduce its connectivity. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the loss of the entire formyl group (M-29). libretexts.org In the case of this compound, one would expect to observe characteristic fragmentation patterns related to the pyridine ring and the methyl and aldehyde substituents. For instance, cleavage of the bond between the carbonyl group and the pyridine ring could occur. The fragmentation patterns of related pyridine derivatives can provide a basis for interpreting the spectrum of this compound. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a molecule and can also provide information about its conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A strong absorption band in the region of 1690-1740 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aldehyde group typically appear as two weak bands in the range of 2700-2900 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl groups would be found around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Conformational Analysis: The precise frequencies of the vibrational modes can be sensitive to the conformation of the molecule. nih.gov By comparing the experimental vibrational spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation of this compound in the solid state or in solution.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretching1690 - 1740
Aldehyde (C-H)Stretching2700 - 2900
Pyridine Ring (C=C, C=N)Stretching1400 - 1600
Methyl (C-H)Stretching2850 - 3000
Aromatic (C-H)Bending (out-of-plane)700 - 900

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, a unique pattern is generated that can be mathematically deconvoluted to produce a detailed three-dimensional model of the electron density of the constituent molecules. This electron density map allows for the precise placement of each atom, revealing the molecule's conformation and its interactions with its neighbors.

Single-Crystal X-ray Diffraction of the Compound and its Derivatives/Complexes

While a specific single-crystal X-ray diffraction study for the parent compound this compound is not readily found in the surveyed literature, extensive crystallographic work has been conducted on its derivatives, particularly thiosemicarbazones and their metal complexes. These studies serve as excellent illustrative examples of the depth of structural information that can be obtained. For instance, the study of related pyridine-carbaldehyde thiosemicarbazones reveals detailed geometric parameters. nih.govajchem-a.com

The process begins with the growth of high-quality single crystals, which is often a meticulous and challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. rsc.org The resulting diffraction data is collected and processed to yield a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice.

To illustrate the type of data obtained, the crystallographic data for a related compound, pyridine-2-carbaldehyde thiosemicarbazone, is presented below. nih.gov This data provides a blueprint of the crystal's fundamental structure.

ParameterValue
Chemical FormulaC7H8N4S
Formula Weight180.23 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)20.725 (2)
b (Å)4.7857 (6)
c (Å)17.393 (2)
Volume (ų)1725.1 (4)
Z8
Temperature (K)298 (2)

Furthermore, the refinement of the crystal structure model allows for the determination of precise bond lengths and angles. For derivatives of this compound, key parameters of interest would include the C-C and C-N bond lengths within the pyridine ring, the geometry of the carbaldehyde group, and any conformational twisting between the ring and the substituent.

Metal complexes of this compound derivatives have also been extensively studied. nih.gov For example, the crystal structure of an oxovanadium(V) complex with a thiosemicarbazone derivative of 6-methylpyridine-2-carbaldehyde shows the ligand coordinating to the metal center in a tridentate fashion. nih.gov Such studies are crucial for understanding the coordination chemistry of these ligands.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are critical in determining the physical properties of the solid, such as melting point and solubility.

In the case of this compound, the primary intermolecular interactions would involve hydrogen bonds, π-π stacking, and van der Waals forces. The nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors. If crystallized from a protic solvent, solvent molecules may be incorporated into the crystal lattice and participate in the hydrogen bonding network.

The aromatic pyridine ring allows for π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The presence and geometry of these interactions are highly dependent on the substituents on the ring. The dimethyl groups in this compound would influence the stacking arrangement due to steric hindrance.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com This method maps the regions of close contact between neighboring molecules, providing a fingerprint of the intermolecular interactions. For derivatives of pyridine-dicarboxamides, Hirshfeld analysis has been used to quantify the distribution of these contacts. mdpi.com

The analysis of the crystal packing of pyridine-2-carbaldehyde thiosemicarbazone, for example, reveals that intermolecular N—H⋯N and N—H⋯S hydrogen bonds link the molecules into layers. nih.gov The study of different pyridine derivatives shows that in many cases, molecules are packed into nearly perpendicular stacks to facilitate π-stacking interactions. mdpi.com However, the specific orientation of molecules can prevent such interactions, leading to different packing motifs. mdpi.com

Theoretical and Computational Chemistry Investigations of 5,6 Dimethylpyridine 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods, based on the principles of quantum mechanics, offer a powerful lens through which the behavior of 5,6-dimethylpyridine-2-carbaldehyde can be predicted and analyzed.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT methods, such as B3LYP with a 6-31G* basis set, are employed to determine its most stable three-dimensional structure (geometry optimization) and to explore its various possible spatial arrangements (conformational analysis).

The primary focus of conformational analysis for this molecule is the orientation of the carbaldehyde group relative to the pyridine (B92270) ring. Rotation around the C2-C(aldehyde) single bond gives rise to different conformers. The two principal planar conformers would be the O-trans (or anti) form, where the aldehyde oxygen atom points away from the pyridine nitrogen, and the O-cis (or syn) form, where it points towards the nitrogen.

Computational studies on similar molecules, like pyridine-2-carbaldehyde hydrazones, have shown that DFT can effectively predict the lowest energy structures and the rotational barriers between them. researchgate.net For this compound, the presence of the methyl group at the 6-position introduces significant steric hindrance. This steric clash is expected to destabilize the O-cis conformer, making the O-trans conformer the global minimum on the potential energy surface. DFT calculations would precisely quantify this energy difference.

Table 1: Illustrative DFT-Calculated Energetic and Structural Parameters for Conformers of this compound This table presents hypothetical data based on expected outcomes from DFT calculations for illustrative purposes.

Conformer Relative Energy (kcal/mol) Dipole Moment (Debye) Key Dihedral Angle (N-C2-C=O)
O-trans 0.00 2.5 ~180°

Geometry optimization using DFT also provides detailed information on bond lengths and angles. For instance, calculations on related benzimidazole (B57391) derivatives have demonstrated the ability of DFT to predict subtle changes in bond lengths of carbonyl groups and their adjacent nitrogen atoms in different tautomeric forms. mdpi.com Similarly, for this compound, DFT would provide precise values for the C=O, C-C, and C-N bond lengths, reflecting the electronic effects of the dimethyl-substituted pyridine ring.

Ab Initio and Semi-Empirical Methods for Energetic Parameters and Molecular Conformation

Alongside DFT, other quantum chemical methods contribute to a comprehensive understanding of molecular properties.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they are often used to refine the energies of DFT-optimized geometries (single-point calculations). For example, in the study of 5,12-dihydro-5,12-ethanonaphthacene-13-carbaldehyde, MP2/6-31G//B3LYP/6-31G level calculations were used to determine the relative energies of different conformers. mdpi.com A similar approach for this compound would provide a highly accurate value for the energy difference between the O-trans and O-cis conformers.

Semi-Empirical Methods: Methods like PM3, AM1, or MNDO are based on Hartree-Fock formalism but incorporate parameters derived from experimental data to simplify calculations. researchgate.net They are much faster than DFT or ab initio methods, making them suitable for initial conformational searches on larger molecules or for providing a preliminary understanding of molecular structure. researchgate.net For this compound, a semi-empirical method could be used to quickly scan the potential energy surface to identify possible stable conformers before more rigorous DFT or ab initio calculations are performed.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behaviors

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamic behaviors.

In an MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., a box of solvent molecules like water or DMSO). The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a period, often nanoseconds to microseconds.

This technique would allow for the observation of:

Conformational Transitions: The simulation would show transitions between different rotational states of the aldehyde group, revealing the flexibility of the C-C bond and the lifetime of each conformation in solution.

Solvent Effects: MD simulations explicitly model the interactions between the solute and solvent molecules. This can reveal how hydrogen bonding or other solvent interactions might influence the conformational preferences of this compound.

Vibrational Motions: The simulation would capture the vibrational dynamics of the molecule, including the stretching and bending of bonds.

Analysis of MD trajectories for similar systems, like protein-ligand complexes, often involves calculating the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.comnih.gov For this compound, such analyses would quantify the flexibility of the carbaldehyde group and the pyridine ring.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states that are difficult to observe experimentally. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or oxidation of the aldehyde.

Using DFT, chemists can map the potential energy surface of a reaction. This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and products are calculated.

Finding the Transition State (TS): A search is performed for the first-order saddle point on the potential energy surface that connects the reactants and products. This is the point of maximum energy along the minimum energy reaction path.

Verifying the Transition State: A frequency calculation is performed on the TS geometry. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating the Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate.

For example, computational studies on the hydrogenation of aldehydes catalyzed by iridium complexes have used DFT to elucidate the reaction mechanism, involving the switching of metal-ligand cooperation sites. acs.org Similarly, the mechanism of a condensation reaction involving this compound could be explored, identifying the key intermediates and transition states and quantifying the energy barriers for each step.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra (like IR, Raman, and NMR) to confirm the structure of the synthesized compound and to aid in the assignment of spectral bands.

Vibrational Spectroscopy (IR and Raman): Frequency calculations performed after a geometry optimization yield the vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. In a study of 5,12-dihydro-5,12-ethanonaphthacene-13-carbaldehyde, calculated vibrational frequencies were crucial for interpreting the appearance of two distinct C=O stretching bands in the experimental IR spectrum, attributing them to different conformers. mdpi.comuni.lu For this compound, this would involve calculating the frequencies for the C=O stretch, C-H stretches of the aldehyde and methyl groups, and the pyridine ring vibrations.

NMR Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These calculations can predict both ¹H and ¹³C NMR spectra. For instance, ¹H NMR calculations on pyridine derivatives have been used to assign protons in complex spectra. scispace.com For this compound, this would predict the chemical shifts for the aldehyde proton, the aromatic proton, and the two methyl groups, helping to confirm their assignments in an experimental spectrum.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table presents hypothetical data based on expected outcomes from computational spectroscopy for illustrative purposes.

Spectroscopic Parameter Predicted Value (B3LYP/6-31G*) Experimental Value
IR: C=O Stretch (cm⁻¹) ~1725 (scaled) ~1705
¹H NMR: Aldehyde-H (ppm) ~10.1 ~9.9
¹H NMR: Aromatic-H (ppm) ~7.8 ~7.6

This close correlation between predicted and experimental data provides strong evidence for the structural characterization of the molecule and demonstrates the predictive power of modern computational chemistry.

Analytical Methodologies for Isolation, Purification, and Characterization in Research Settings

Chromatographic Techniques for Separation and Purification

Chromatographic methods are paramount for the isolation and purification of 5,6-dimethylpyridine-2-carbaldehyde from reaction mixtures and for its quantitative analysis. The choice of technique is dictated by the scale of the separation and the required purity of the final product.

Column Chromatography: For the preparative scale purification of this compound, column chromatography is a widely employed technique. Silica (B1680970) gel is a common stationary phase for the purification of polar compounds like pyridine (B92270) derivatives. The separation is based on the differential adsorption of the components of a mixture onto the stationary phase. The polarity of the solvent system (mobile phase) is a critical parameter that is optimized to achieve effective separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used to elute the compounds from the column. For pyridine-containing compounds, which can interact strongly with the acidic silica gel, the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve the peak shape and recovery. researchgate.net

Table 1: Illustrative Column Chromatography Parameters for Pyridine Aldehyde Purification

ParameterValue/Description
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane/Ethyl acetate (B1210297) gradient (e.g., 95:5 to 80:20) rsc.org
Modifier 0.1-1% Triethylamine in the mobile phase
Detection Thin-Layer Chromatography (TLC) with UV visualization

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of this compound. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, is particularly well-suited for this compound. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A typical mobile phase for the analysis of pyridine aldehydes consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or an acid additive like phosphoric acid or formic acid to ensure good peak shape and reproducibility. rsc.orgprepchem.com The use of a mass spectrometer as a detector (LC-MS) provides an additional layer of confirmation by furnishing mass-to-charge ratio information of the eluting peaks. For preparative HPLC, the developed analytical method can be scaled up to isolate larger quantities of the pure compound.

Table 2: Exemplary HPLC Conditions for the Analysis of a Substituted Pyridine-2-carbaldehyde

ParameterValue/Description
Column Newcrom R1, 3.2 x 150 mm, 5 µm
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid rsc.org
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL

Gas Chromatography (GC): Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The use of a mass spectrometer as a detector (GC-MS) is highly advantageous as it provides structural information, aiding in the unequivocal identification of the compound. For the analysis of polar compounds like pyridine derivatives, a polar capillary column is often preferred. researchgate.netexamside.com

Spectrophotometric and Spectrofluorometric Analysis for Quantification in Chemical Systems

Spectrophotometric and spectrofluorometric methods can be employed for the quantification of this compound, often after a derivatization reaction that produces a colored or fluorescent product. The aldehyde functional group is a versatile handle for such reactions.

Spectrophotometric Analysis: The reaction of the aldehyde group with specific reagents can lead to the formation of a chromophore that absorbs light in the visible region of the electromagnetic spectrum. For instance, pyridine-2-carbaldehyde and its derivatives are known to react with hydrazines to form hydrazones, which can form colored complexes with metal ions. researchgate.netmdpi.com The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), is proportional to the concentration of the analyte. By constructing a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be determined.

Table 3: Illustrative Data from a Spectrophotometric Assay of a Pyridine-2-carbaldehyde Derivative

ParameterValue/Description
Reagent Pyridine-2-carbaldehyde thiosemicarbazone (Py-2-TSC) researchgate.net
Metal Ion Cobalt(II)
pH 3 researchgate.net
λmax 510 nm researchgate.net
Molar Extinction Coefficient (ε) 2.77 × 10³ L mol⁻¹ cm⁻¹ researchgate.net
Linear Range 8.48 × 10⁻⁶ to 8.48 × 10⁻⁵ M researchgate.net

Spectrofluorometric Analysis: For higher sensitivity, spectrofluorometry can be utilized. This technique measures the fluorescence emitted by a compound after it absorbs light. While this compound itself may not be strongly fluorescent, it can be converted into a fluorescent derivative. The formation of certain Schiff bases or other condensation products can lead to compounds with significant fluorescence quantum yields. The intensity of the emitted light is directly proportional to the concentration of the fluorophore, allowing for quantification at very low levels.

Emerging Research Directions and Future Perspectives for 5,6 Dimethylpyridine 2 Carbaldehyde

Innovations in Sustainable and Catalytic Synthesis Methodologies

While specific literature on the synthesis of 5,6-dimethylpyridine-2-carbaldehyde is limited, established methods for analogous compounds provide clear pathways for its production, with a growing emphasis on sustainable and catalytic approaches.

The most common strategy for preparing pyridine (B92270) aldehydes involves the oxidation of the corresponding methylpyridines (picolines). wikipedia.orgrsc.org By analogy, this compound would be synthesized via the selective oxidation of 2,5,6-trimethylpyridine. Historic methods often relied on stoichiometric and toxic oxidants like selenium dioxide. nih.gov However, modern research is focused on developing greener catalytic alternatives. These include:

Catalytic Oxidation: The use of heterogeneous catalysts and milder oxidants like oxygen or hydrogen peroxide is a key area of innovation. google.com Research into photooxidation catalysts, such as halogenated aromatic nitriles, shows promise for selectively oxidizing methyl groups that are otherwise difficult to oxidize. google.com

Green Synthesis Conditions: One-pot synthetic protocols under solvent-free conditions, using recyclable catalysts like mesoporous MCM-41 materials, have been successfully employed for creating chalcone (B49325) derivatives from pyridine-2-carbaldehyde. asianpubs.org This approach minimizes waste and energy consumption.

Alternative Assembly: Instead of functionalizing a pre-existing pyridine ring, another strategy involves building the substituted ring from acyclic precursors. The Hantzsch pyridine synthesis or related multi-component reactions could potentially be adapted to construct the 5,6-dimethylpyridine scaffold with the aldehyde or a precursor group already in place.

Future research will likely focus on optimizing catalytic systems for the direct oxidation of 2,5,6-trimethylpyridine, aiming for high selectivity and yield while adhering to the principles of green chemistry.

Development of Advanced Materials Science Applications Utilizing its Derivatives

The dual functionality of this compound—a chelating pyridine ring and a reactive aldehyde group—makes it an attractive precursor for advanced materials. The aldehyde group readily undergoes condensation reactions, particularly with primary amines to form stable Schiff bases. wikipedia.org These derivatives are central to the development of new materials.

Coordination Polymers and MOFs: Schiff bases derived from pyridine-2-carbaldehyde are excellent multidentate ligands for constructing coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com The resulting materials have applications in gas storage, separation, and catalysis. The methyl groups in this compound would influence the steric and electronic environment of the metal centers, potentially tuning the properties of the resulting framework.

Luminescent Materials: Many Schiff base metal complexes exhibit interesting photophysical properties. nih.gov Researchers have designed luminescent chemosensors from pyridine derivatives that can detect specific metal ions. nih.gov The specific substitution pattern of this compound could be exploited to create novel fluorophores with tailored absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs) or as specialized sensors.

Functional Polymers: The aldehyde group can serve as a reactive site for grafting onto polymer backbones or for polymerization reactions, leading to the creation of functional polymers with metal-binding or catalytic capabilities.

Exploration in this area will focus on synthesizing Schiff base derivatives of this compound and studying their interactions with various metal ions to create new functional materials with unique optical, electronic, or catalytic properties.

Exploration of Novel Catalytic Systems Based on its Coordination Compounds

The ability of pyridine-2-carbaldehyde to act as a bidentate κ²(N,O) ligand, coordinating to a metal center through both the pyridine nitrogen and the aldehyde oxygen, is well-documented. nih.govrsc.org This chelating property is the foundation for its use in catalysis, an area ripe for exploration with the 5,6-dimethyl substituted variant.

Schiff bases derived from pyridine-2-carbaldehyde form robust complexes with a variety of transition metals, including copper, nickel, cobalt, and barium. mdpi.comresearchgate.netresearchgate.net These complexes have demonstrated catalytic activity in reactions such as the oxidation of alkenes. mdpi.comresearchgate.net

A significant advancement is the development of heterogeneous, recyclable catalysts. One study details the synthesis of a copper(II) complex from a pyridine-2-carbaldehyde Schiff base, which is then immobilized on ethylenediamine-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂). rsc.orgnih.govrsc.org This nanocatalyst showed excellent efficiency in multicomponent reactions for synthesizing pyran derivatives, with high yields and turnover numbers. rsc.orgrsc.org It could be easily recovered using a magnet and reused multiple times without a significant loss of activity. rsc.orgnih.gov

Table 1: Catalytic Performance of a Nanoparticle-Supported Copper(II)-Schiff Base Catalyst in a Three-Component Reaction. rsc.orgrsc.org
ProductYieldTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran97%129.3646.6
2-(4-cyanobenzylidene)malononitrile96%128984.6

The introduction of methyl groups at the 5- and 6-positions of the pyridine ring in this compound would modulate the ligand's electronic properties (through inductive effects) and steric bulk. This tuning could enhance catalytic activity, selectivity, or stability in its corresponding metal complexes, opening a promising avenue for designing next-generation catalysts.

Rational Design of Highly Functionalized Pyridine Scaffolds for Chemical Biology Probes and Tools

The inherent reactivity and structural motifs of pyridine aldehydes make them valuable for creating sophisticated tools for chemical biology.

Fluorescent Chemosensors: Pyridine-based scaffolds are frequently used to design fluorescent probes for detecting biologically or environmentally important species. mdpi.com Schiff bases derived from pyridine aldehydes and various amines form chemosensors that can selectively bind to metal ions like Pb²⁺, Fe³⁺, and others, resulting in a detectable colorimetric or fluorescent response. nih.govresearchgate.netnih.gov The design of a sensor based on this compound could offer new selectivities or improved photophysical properties, such as enhanced quantum yield or water solubility.

Probes for Proteomics: In a direct and innovative application, the parent compound, pyridine-2-carbaldehyde, has been used as a highly selective chemical probe to identify metabolic "soft spots" in cyclic peptides. nih.gov When a cyclic peptide is hydrolyzed by an enzyme, it forms a linear peptide with a new N-terminus. Pyridine-2-carbaldehyde reacts specifically with the α-amine at this new terminus, adding a unique mass tag. This allows for the rapid and semi-automated identification of the initial cleavage site, a critical step in drug development for improving peptide stability. nih.gov

Bioactive Compound Synthesis: Thiosemicarbazones, formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde, are a class of compounds with well-known biological activity. Research has shown that thiosemicarbazones of substituted pyridine-2-carboxaldehydes possess potent antineoplastic (anti-cancer) activity. nih.gov For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone demonstrated significant efficacy against L1210 leukemia in mice. nih.gov This suggests that derivatives of this compound could be promising candidates for new therapeutic agents.

Table 2: Antineoplastic Activity of Selected Pyridine-2-carboxaldehyde Thiosemicarbazones against L1210 Leukemia in Mice. nih.gov
CompoundDose (mg/kg)% T/C (Test/Control)60-Day Survivors
3-aminopyridine-2-carboxaldehyde thiosemicarbazone4024640%
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone1025540%

Future work in this domain will involve synthesizing derivatives of this compound to explore their potential as selective chemosensors, improved proteomic probes, and novel therapeutic leads.

Q & A

Q. Methodological Considerations :

  • Reagent selection : Use of Lewis acids (e.g., AlCl₃) or directing groups to enhance regioselectivity.
  • Purification : Column chromatography or recrystallization to isolate the aldehyde derivative, with yields typically ranging from 40–70% depending on steric hindrance from the dimethyl groups.

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Key ChallengesReference
Vilsmeier-Haack55–65Competing side reactions
Duff Reaction40–50Low regioselectivity
Bromination/Formylation60–70Multi-step process

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • ¹H NMR : Identifies the aldehyde proton (δ 9.8–10.2 ppm) and methyl groups (δ 2.3–2.6 ppm). Spin-spin coupling between the aldehyde and adjacent pyridine protons confirms the structure .
  • ¹³C NMR : Resonances for the aldehyde carbon (δ 190–200 ppm) and aromatic carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Strong absorption bands for C=O (≈1700 cm⁻¹) and aromatic C-H (≈3050 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) matching the molecular formula (C₈H₉NO) and fragmentation patterns .

Q. Methodological Tips :

  • Use deuterated solvents (e.g., CDCl₃) to avoid solvent interference in NMR.
  • Cross-validate with HPLC () to confirm purity (>95%) before biological assays.

How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Advanced Research Question
Discrepancies may arise from:

  • Impurities : By-products from incomplete reactions or degradation.
  • Tautomerism : Aldehyde-enol tautomerism altering NMR signals.
  • Steric effects : Dimethyl groups influencing reactivity or spectral splitting.

Q. Resolution Strategies :

Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation .

Complementary techniques :

  • 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • X-ray crystallography for unambiguous structural confirmation ().

Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

What strategies optimize regioselective functionalization of this compound in heterocyclic synthesis?

Advanced Research Question
The dimethyl groups at positions 5 and 6 sterically hinder reactions at adjacent sites. Strategies include:

  • Directing groups : Introduce temporary substituents (e.g., -B(OH)₂) to steer electrophilic attacks to the 4-position ().
  • Metal catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C-C bond formation at the 3-position .
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity for challenging transformations .

Case Study :
In imidazo[1,2-a]pyridine synthesis (), the aldehyde group at position 2 reacts with amines to form Schiff bases, while the dimethyl groups prevent undesired cyclization at positions 5 and 6.

How do the steric effects of the 5,6-dimethyl groups influence the reactivity of pyridine-2-carbaldehyde derivatives?

Advanced Research Question
The dimethyl groups:

  • Reduce nucleophilic attack at positions 5 and 6 due to steric hindrance.
  • Stabilize intermediates : Hyperconjugation from methyl groups can delocalize electron density, affecting reaction pathways.
  • Modulate solubility : Increased hydrophobicity impacts solvent selection for reactions (e.g., preference for DMF over water) .

Q. Experimental Design :

  • Kinetic studies : Compare reaction rates of this compound with non-methylated analogs.
  • Molecular docking : Predict steric clashes in enzyme-binding assays ().

Table 2 : Impact of Substituents on Reactivity

DerivativeReaction SiteYield (%)Reference
5,6-DimethylPosition 475
Non-methylatedPosition 590

Notes

  • Data Sources : All references are derived from peer-reviewed journals or authoritative databases (e.g., PubChem). Commercial platforms like BenchChem are excluded per guidelines.
  • Methodological Rigor : Emphasis on cross-validation, computational tools, and iterative experimentation aligns with best practices in organic chemistry ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.